4-ethoxy-N-(3-fluorophenyl)-3-nitrobenzamide
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Overview
Description
4-ethoxy-N-(3-fluorophenyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group, a fluorophenyl group, and a nitro group attached to a benzamide core
Preparation Methods
The synthesis of 4-ethoxy-N-(3-fluorophenyl)-3-nitrobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Ethoxylation: The ethoxy group can be introduced via an ethoxylation reaction, where an ethyl group is added to the benzene ring.
Amidation: The final step involves the formation of the benzamide by reacting the nitro-ethoxybenzene with 3-fluoroaniline under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-ethoxy-N-(3-fluorophenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, where the ethoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-ethoxy-N-(3-fluorophenyl)-3-nitrobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(3-fluorophenyl)-3-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorophenyl group can enhance binding affinity to specific targets. The ethoxy group may influence the compound’s solubility and bioavailability. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-ethoxy-N-(3-fluorophenyl)-3-nitrobenzamide can be compared with other similar compounds, such as:
4-ethoxy-N-(3-fluorophenyl)benzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
4-ethoxy-N-(3-chlorophenyl)-3-nitrobenzamide: Contains a chlorine atom instead of a fluorine atom, which can affect its chemical properties and interactions.
4-ethoxy-N-(3-fluorophenyl)-3-aminobenzamide: The nitro group is reduced to an amino group, leading to different chemical and biological properties.
Properties
IUPAC Name |
4-ethoxy-N-(3-fluorophenyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O4/c1-2-22-14-7-6-10(8-13(14)18(20)21)15(19)17-12-5-3-4-11(16)9-12/h3-9H,2H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSJDIXTWRIQOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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